An In-depth Technical Guide on Tetrahydrothiopyran-4-one: Chemical Properties and Structure
An In-depth Technical Guide on Tetrahydrothiopyran-4-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrothiopyran-4-one, also known as thian-4-one, is a heterocyclic organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a six-membered ring containing a sulfur atom and a ketone functional group, make it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of Tetrahydrothiopyran-4-one, along with detailed experimental protocols for its synthesis and key reactions.
Chemical Structure and Identification
The structural and identifying information for Tetrahydrothiopyran-4-one is summarized in the table below.
| Identifier | Value |
| IUPAC Name | thian-4-one[1] |
| CAS Number | 1072-72-6[2] |
| Molecular Formula | C₅H₈OS[2] |
| Molecular Weight | 116.18 g/mol [2] |
| SMILES String | C1CSCCC1=O[1] |
| InChI Key | OVRJVKCZJCNSOW-UHFFFAOYSA-N[1][2] |
| Appearance | Sandy light brown colored crystals with a peculiar odor[3] |
Physicochemical Properties
A summary of the key physicochemical properties of Tetrahydrothiopyran-4-one is presented below, offering a snapshot of its physical behavior.
| Property | Value |
| Melting Point | 58 to 60 °C[3] |
| Boiling Point | 218.7 °C at 760 mmHg[4] |
| Density | 1.134 g/cm³[4] |
| Solubility | Soluble in benzene, toluene (B28343), xylene (BTX) and various alcohols. Insoluble in water.[3] |
Spectroscopic Data
The following tables detail the characteristic peaks observed in the spectroscopic analysis of Tetrahydrothiopyran-4-one, which are crucial for its identification and characterization.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.80 - 2.95 | m | 4H | -CH₂-S-CH₂- |
| 2.60 - 2.75 | m | 4H | -CH₂-CO-CH₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 208.5 | C=O |
| 41.5 | -CH₂-CO-CH₂- |
| 29.0 | -CH₂-S-CH₂- |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 | Strong | C-H stretch (alkane) |
| 1710 | Strong | C=O stretch (ketone) |
| 1420 | Medium | CH₂ bend |
| 1250 | Medium | C-S stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 116 | Molecular ion (M⁺)[1] |
| 88 | [M - CO]⁺ |
| 60 | [M - C₃H₄O]⁺ |
Reactivity and Synthetic Applications
Tetrahydrothiopyran-4-one is a valuable intermediate in organic synthesis due to the reactivity of its ketone group and the presence of the sulfur atom. It participates in a variety of chemical transformations, making it a key starting material for the synthesis of diverse molecular scaffolds.
Aldol (B89426) Condensation
The ketone functionality of Tetrahydrothiopyran-4-one readily undergoes aldol condensation reactions with aldehydes, particularly aromatic aldehydes, to form α,β-unsaturated ketones. This reaction is a powerful tool for carbon-carbon bond formation.
Oxidation
The sulfur atom in the Tetrahydrothiopyran-4-one ring can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives exhibit altered chemical and biological properties and are themselves useful intermediates in further synthetic transformations.
Role in Drug Development
A significant application of Tetrahydrothiopyran-4-one is its use as a key building block in the synthesis of the analgesic drug Tapentadol.[5] The thiopyran ring serves as a scaffold that is later modified through a series of reactions to construct the final drug molecule. This highlights the importance of Tetrahydrothiopyran-4-one in the development of pharmaceuticals. It is also utilized in the synthesis of dipeptides, spiroimidazolones, and tetrahydrocarbazoles, which are important structures in medicinal chemistry.[6]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of Tetrahydrothiopyran-4-one and some of its key reactions.
Synthesis of Tetrahydrothiopyran-4-one via Dieckmann Condensation
This procedure is adapted from the general principles of the Dieckmann condensation.
Materials:
-
Dimethyl 3,3'-thiodipropionate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
10% aqueous Sulfuric Acid (H₂SO₄)
Procedure:
-
To a solution of dimethyl 3,3'-thiodipropionate (1.0 eq) in dry toluene under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Carefully add a catalytic amount of dry methanol to initiate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 20 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-keto ester.
-
Reflux the crude β-keto ester in 10% aqueous H₂SO₄ to effect decarboxylation.
-
After cooling, extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain Tetrahydrothiopyran-4-one.
-
The crude product can be purified by vacuum distillation or column chromatography.
Aldol Condensation with Benzaldehyde (B42025)
This is a general procedure for the base-catalyzed aldol condensation.
Materials:
-
Tetrahydrothiopyran-4-one
-
Benzaldehyde
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve Tetrahydrothiopyran-4-one (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add 10% aqueous NaOH solution dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
The product often precipitates from the solution and can be collected by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure α,β-unsaturated ketone.
Oxidation to Tetrahydrothiopyran-4-one 1,1-dioxide (Sulfone)
This protocol describes the oxidation of the sulfide (B99878) to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Tetrahydrothiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Tetrahydrothiopyran-4-one (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfone can be purified by recrystallization or column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving Tetrahydrothiopyran-4-one.
